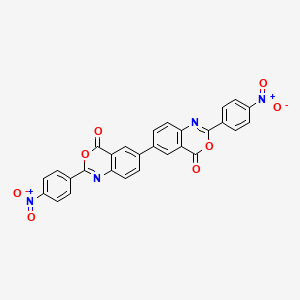![molecular formula C25H22N2O2S B5010282 N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide, also known as DPA-714, is a compound that has gained attention in the scientific community due to its potential applications in imaging and diagnosis of neuroinflammation.
Wirkmechanismus
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of the immune response and the production of proinflammatory cytokines. This compound also has an anti-inflammatory effect by inhibiting the production of nitric oxide and reducing the expression of proinflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in animal models of neuroinflammation. It has been reported to reduce the expression of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) and inhibit the production of nitric oxide. This compound has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide has several advantages for lab experiments. It has a high affinity for the TSPO and can be used for the visualization of neuroinflammation using PET imaging. This compound is also stable and has a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a radioactive compound and requires special handling and disposal procedures. This compound also has a high cost, which can limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for the use of N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide in scientific research. One potential application is the use of this compound for the early diagnosis of neurodegenerative diseases. This compound could also be used to monitor the progression of neuroinflammation in response to treatment. Another future direction is the development of new TSPO ligands with improved pharmacokinetic properties and lower cost. These ligands could be used for the visualization of neuroinflammation and the development of new treatments for neurodegenerative diseases.
Conclusion:
This compound is a compound that has potential applications in imaging and diagnosis of neuroinflammation. Its high affinity for the TSPO makes it suitable for PET imaging and the visualization of neuroinflammation. This compound has anti-inflammatory effects and has been shown to reduce the activation of microglia and astrocytes. Although this compound has some limitations for lab experiments, its potential applications in scientific research make it an important compound for future studies.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide involves the reaction of 2-bromo-N-(2,3-dimethylphenyl)acetamide with 4,5-diphenyl-2-thioxoimidazolidin-1-ylidene)malononitrile in the presence of a base. The resulting compound is then treated with sodium methoxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide has been extensively studied for its potential use in imaging and diagnosis of neuroinflammation. Neuroinflammation is a common feature of several neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are involved in neuroinflammation. This binding allows for the visualization of neuroinflammation using positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17-10-9-15-21(18(17)2)26-22(28)16-30-25-27-23(19-11-5-3-6-12-19)24(29-25)20-13-7-4-8-14-20/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTMWVYROVYKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)

![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![10-(2-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5010216.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)

![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide](/img/structure/B5010233.png)


![N-[5-({[4-(diethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5010256.png)

![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)

![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)